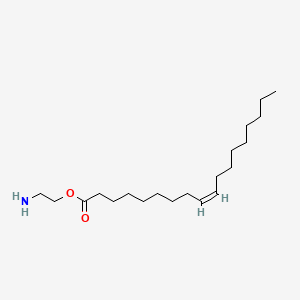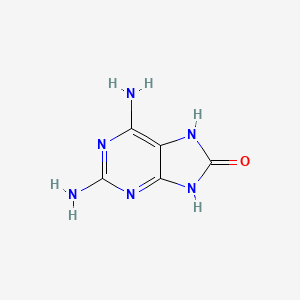
2,6-Diamino-8-purinol
Übersicht
Beschreibung
2,6-Diamino-8-purinol, also known as 2,6-Diamino-8-purinol hemisulfate monohydrate, is a compound with the molecular formula of 2 C5 H6 N6 O . H2 O4 S . H2 O . It has a molecular weight of 448.38 .
Molecular Structure Analysis
The linear formula of 2,6-Diamino-8-purinol is (C5H6N6O)2 · H2SO4 · xH2O . The molecular weight is 332.28 on an anhydrous basis . The InChI code for this compound is 1S/2C5H6N6O.H2O4S.H2O/c26-2-1-3 (10-4 (7)9-2)11-5 (12)8-1;1-5 (2,3)4;/h2 (H6,6,7,8,9,10,11,12); (H2,1,2,3,4);1H2 .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-8-purinol is 324-329°C . The compound’s SMILES string is O.OS(O)(=O)=O.Nc1nc(N)c2[nH]c(O)nc2n1.Nc3nc(N)c4[nH]c(O)nc4n3 .Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation and Mechanism
Electrochemical Oxidation : 2,6-Diamino-8-purinol undergoes electrochemical oxidation in phosphate buffer solutions. The process is a 2 electron, 2 proton reaction, leading to the formation of a diimine compound. This diimine is unstable and decomposes through hydrolysis into final products like 5-hydroxyghdantoin-5-carboxamide and 1-carbohydroxy2-,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo[3,3,0]octane (BCA) (Astwood et al., 1986).
Mechanism of Oxidation : The oxidation of 2,6-Diamino-8-purinol in aqueous solutions depends on the potential. At less positive potentials, it's oxidized to 2,6-diamino-8-purinol, then further to the diimine compound. The products and mechanism suggest a link to enzymatic oxidation and deamination of 2,6-diaminopurine (Astwood et al., 1983).
Electrode Treatment Effects
- Electrochemical Behavior : The method of electrode treatment and the electrode material significantly influence the behavior of 2,6-Diamino-8-purinol. Techniques like electrochemical oxidation, polishing, and laser activation, along with different electrode materials like glassy carbon and rough pyrolytic graphite, affect its electrochemical properties (Bodalbhai & Brajter-toth, 1988).
Electrochemical and Enzymatic Oxidation
- Enzymatic Oxidation Study : The study of the electrochemical and enzymatic oxidation of 2,6-diaminopurine gives insight into the pathway of oxidation, especially the formation and instability of the diimine compound. These findings are significant for understanding the enzymatic reactions involving 2,6-Diamino-8-purinol (Astwood et al., 1983).
In Situ Electrode Modification
- Differential Pulse Polarography : In situ modification of electrodes helps in the simultaneous determination of 2,6-diaminopurine and 2,6-Diamino-8-purinol in phosphate buffer. This technique allows for quantification within a specific concentration range, offering a method for accurate analysis of these compounds (Szurley & Brajter-toth, 1983).
Hydrogen-Bonding in Crystal Structures
- Complex Hydrogen-Bonding Schemes : 2,6-Diamino-8-purinol is part of structures with complex hydrogen-bonding schemes. These structures, though molecularly simple, exhibit extensive hydrogen bonding and π-π interactions, offering insights into the molecule's interaction potential in various environments (Atria, Garland, & Baggio, 2010).
Electrocatalytic and Analytical Properties
- Electrocatalytic Analysis : The electrocatalytic response of electrodes with varying active area fractions was studied using 2,6-Diamino-8-purinol. This research helps in understanding the interaction between the electrode surface structure and the electroanalytical response of 2,6-Diamino-8-purinol (Ahmad & Brajter-toth, 1992).
Potential Medical Applications
- Cardiomyogenesis Inducing Agents : Research into the synthesis of 2,6-diamino-substituted purines, starting from 2,6-dichloropurine, investigated their potential to support cardiomyogenic cell differentiation. This suggests a possible medical application of 2,6-Diamino-8-purinol and its derivatives (Koley et al., 2010).
Quantum Chemical Study
- Corrosion Inhibition : A quantum chemical study showed that purines and their derivatives, including 2,6-Diamino-8-purinol, can act as corrosion inhibitors for mild steel in acidic solutions. The study provides insight into the physical adsorption process and the interaction between purine molecules and metal surfaces (Yan et al., 2008).
Eigenschaften
IUPAC Name |
2,6-diamino-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222656 | |
| Record name | 2,6-Diamino-8-purinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72308-52-2 | |
| Record name | 2,6-Diamino-7,9-dihydro-8H-purin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72308-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-8-purinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072308522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72308-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diamino-8-purinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diamino-1,7-dihydro-8H-purin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



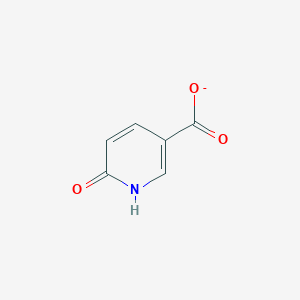
![1-[2-[(4-Pentoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1232128.png)
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)] 4'-O-beta-D-glucosiduronic acid](/img/structure/B1232130.png)
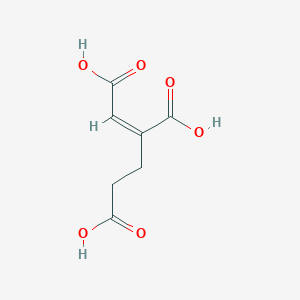


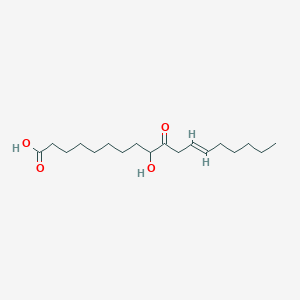

![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)
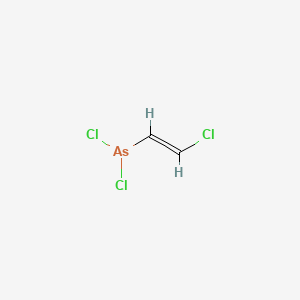
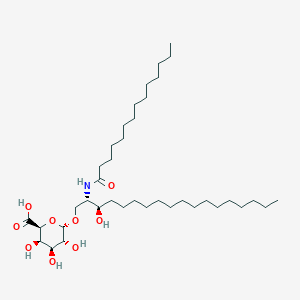
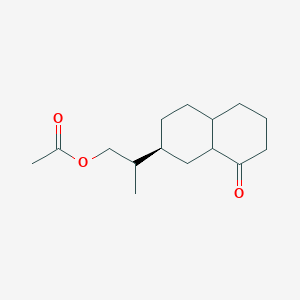
![methyl (12E)-12-ethylidene-4-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B1232147.png)
